Field: Environmental Science
Application: The study investigated the effect of the composition and microstructure of humic acid on the sorption of PCB77.
Field: Biochemistry
Field: Toxicology
Application: The study investigated the biochemical effects of PCB77 in rats.
Methods: Rats were treated with 14C-TCB.
Field: Chemistry
Application: The study developed a novel signal amplification strategy for the photoelectrochemical detection of PCB77 in fish.
Field: Material Science
Application: PCB77 is used in a variety of applications as flame retardants.
3,3',4,4'-Tetrachlorobiphenyl is a member of the polychlorinated biphenyls (PCBs), a group of synthetic organic chemicals that consist of biphenyl with multiple chlorine atoms attached. Specifically, this compound has four chlorine atoms substituted at the 3 and 4 positions on both phenyl rings, giving it the chemical formula and a molecular weight of approximately 291.988 g/mol . It is also known by other names such as PCB 77 and 4-CB .
PCB 77 is believed to exert its effects through a mechanism similar to dioxins. It can bind to the aryl hydrocarbon receptor (AhR), a cellular protein that regulates the expression of various genes involved in detoxification, cell proliferation, and immune function []. Activation of the AhR by PCB 77 can disrupt these processes and lead to adverse health outcomes.
PCB 77 is classified as a persistent organic pollutant (POP) due to its environmental persistence and potential for bioaccumulation []. Studies have shown that exposure to PCBs, including PCB 77, can cause a variety of health problems in humans and wildlife, including:
3,3',4,4'-Tetrachlorobiphenyl exhibits significant biological activity, primarily as an environmental contaminant. It is known for its persistence in the environment and potential to bioaccumulate in living organisms. Studies indicate that PCBs can disrupt endocrine functions and may have carcinogenic properties . The compound has been shown to affect various biological systems, including:
The synthesis of 3,3',4,4'-tetrachlorobiphenyl typically involves chlorination of biphenyl. Common methods include:
These methods require careful control of reaction conditions to produce high yields of the desired tetrachlorobiphenyl while minimizing by-products.
Although the use of polychlorinated biphenyls has been largely restricted due to their environmental impact, 3,3',4,4'-tetrachlorobiphenyl has been studied for various applications:
Research on interaction studies focuses on how 3,3',4,4'-tetrachlorobiphenyl interacts with biological systems and environmental matrices. Key findings include:
These interactions are crucial for understanding its fate in the environment and potential remediation strategies.
Several compounds share structural similarities with 3,3',4,4'-tetrachlorobiphenyl. Here are some notable examples:
Compound Name | Chlorine Substitution Pattern | Unique Features |
---|---|---|
2,2',5,5'-Tetrachlorobiphenyl | Substituted at different positions | Less persistent than 3,3',4,4'-tetrachlorobiphenyl |
3,3',5-Trichlorobiphenyl | Fewer chlorine atoms | Lower toxicity profile compared to tetrachlorobiphenyl |
2,2',4-Trichlorobiphenyl | Different substitution pattern | Similar applications but lower bioaccumulation potential |
The uniqueness of 3,3',4,4'-tetrachlorobiphenyl lies in its specific chlorination pattern that contributes to its distinct biological activity and environmental persistence compared to other similar compounds.
Health Hazard;Environmental Hazard